molecular formula C22H22Br2N2O2 B2511463 10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 1024232-75-4

10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2511463
CAS No.: 1024232-75-4
M. Wt: 506.238
InChI Key: VKFWVFPKJFLPAJ-UHFFFAOYSA-N
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Description

10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-hydroxyacetophenone to introduce the dibromo substituents, followed by a series of cyclization and functional group transformations to construct the tricyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Zinc in acetic acid or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the bromine atoms would yield the corresponding hydrogenated compound.

Mechanism of Action

The mechanism of action of 10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its tricyclic structure and the presence of both bromine and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one (CAS No. 1024232-75-4) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22Br2N2O2C_{22}H_{22}Br_2N_2O_2 with a molecular weight of 506.23 g/mol. Its structural complexity arises from its diazatricyclo framework and the presence of bromine and hydroxy functional groups, which are known to influence biological activity.

Structural Formula

Chemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of bromine atoms is often associated with enhanced biological activity against various pathogens. Studies have shown that derivatives of dibromo phenolic compounds can inhibit bacterial growth and show effectiveness against fungi and viruses.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of brominated phenolic compounds. The compound under investigation has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the p53 pathway.

Case Study: Apoptosis Induction

In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Cell LineIC50 Value (µM)Mechanism
MCF-75.2ROS Generation, Apoptosis
HeLa7.4Cell Cycle Arrest

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, leading to cellular damage in cancer cells.
  • Inhibition of Cell Proliferation : It inhibits cell cycle progression in various cancer cell lines.
  • Modulation of Signaling Pathways : It affects pathways related to apoptosis and inflammation.

Comparative Studies

Comparative studies with other known brominated compounds indicate that this specific compound exhibits stronger biological activity due to its unique structural features.

Compound NameBiological ActivityReference
Compound AModerate Anticancer
Compound BStrong Antimicrobial
This CompoundStrong Anticancer & AntimicrobialCurrent Study

Properties

IUPAC Name

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2N2O2/c1-11-4-5-15-16(6-11)26-20(12-7-13(23)21(28)14(24)8-12)19-17(25-15)9-22(2,3)10-18(19)27/h4-8,20,25-26,28H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFWVFPKJFLPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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